molecular formula C25H30N4O7 B7839014 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid

Cat. No.: B7839014
M. Wt: 498.5 g/mol
InChI Key: LVXQFUWRYAPEFA-FQEVSTJZSA-N
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Description

The compound identified as “(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common methods include:

    Step 1: Selection of starting materials and reagents.

    Step 2: Optimization of reaction conditions such as temperature, pressure, and solvent.

    Step 3: Purification of the final product using techniques like chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions to ensure consistent quality and yield. Common industrial methods include:

    Batch Processing: Involves the production of the compound in discrete batches.

    Continuous Processing: Involves the continuous production of the compound, which can be more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, acetone.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Receptors: Interaction with specific receptors on the surface of cells.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of intracellular signaling pathways.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXQFUWRYAPEFA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\N)/NOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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